Cyclobutylmethoxyacetic acid
Description
Cyclobutylmethoxyacetic acid is a versatile chemical compound with the molecular formula C7H12O3. It is characterized by a cyclobutyl group attached to a methoxyacetic acid moiety.
Properties
IUPAC Name |
2-(cyclobutylmethoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(9)5-10-4-6-2-1-3-6/h6H,1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRSXUWQCXPSJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848666-52-4 | |
| Record name | 2-(cyclobutylmethoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutylmethoxyacetic acid can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethanol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as esterification, hydrolysis, and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Cyclobutylmethoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Cyclobutylmethoxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of pharmaceuticals and other industrial products.
Mechanism of Action
The mechanism of action of cyclobutylmethoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Cyclobutylmethoxyacetic acid can be compared with other similar compounds, such as:
Cyclobutylacetic acid: Similar in structure but lacks the methoxy group.
Methoxyacetic acid: Contains the methoxy group but lacks the cyclobutyl group.
Cyclobutylmethanol: Similar in structure but lacks the acetic acid moiety.
Uniqueness: this compound is unique due to the presence of both the cyclobutyl and methoxyacetic acid moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in the individual components.
Biological Activity
Cyclobutylmethoxyacetic acid (CBMA) is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of CBMA, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
CBMA is characterized by its cyclobutyl ring and methoxyacetic acid moiety, which contribute to its reactivity and potential biological interactions. The molecular formula of CBMA is C₆H₁₀O₃, and its CAS number is 1602868-22-3. The presence of the cyclobutyl group can influence the compound's interactions with various biological targets.
The biological activity of CBMA primarily involves its interaction with specific enzymes and cellular pathways. Research indicates that CBMA may act as an inhibitor or activator of certain enzymes, thus affecting metabolic pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets involved in its biological effects.
1. Antimicrobial Activity
Preliminary studies suggest that compounds similar to CBMA exhibit significant antimicrobial properties. For instance, cyclobutane-containing alkaloids have shown antimicrobial and antibacterial activities, indicating that CBMA may also possess similar effects .
2. Antitumor Potential
Research on cyclobutane derivatives has revealed their potential as anticancer agents. Some cyclobutane-containing compounds have demonstrated cytotoxic activity against various cancer cell lines, suggesting that CBMA could be further investigated for its antitumor properties .
3. Enzyme Inhibition
CBMA's interaction with cytochrome P450 enzymes has been noted in related compounds, which may imply that it could also modulate enzyme activity in metabolic processes. This aspect is crucial for understanding the pharmacokinetics and potential drug interactions of CBMA .
Comparative Analysis with Similar Compounds
To better understand the unique properties of CBMA, it can be compared with other structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Cyclobutaneacetic acid | Lacks methoxy group | Different chemical reactivity |
| Methoxyacetic acid | Contains methoxy group | Lacks cyclobutyl moiety |
| Cyclobutylacetic acid | Cyclobutyl group attached directly to acetic acid | Simpler structure without ether functionality |
This comparison highlights how the methoxy group and cyclobutyl moiety in CBMA contribute to its distinct biological activities compared to other similar compounds.
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